molecular formula C16H16N4O8S B132557 delta2-Cefuroxime CAS No. 229499-08-5

delta2-Cefuroxime

Cat. No. B132557
CAS RN: 229499-08-5
M. Wt: 424.4 g/mol
InChI Key: AIEMBSSBMKFDGU-WCKWAMMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta2-Cefuroxime is a semi-synthetic cephalosporin antibiotic that has been used in the treatment of bacterial infections since the early 1990s. It is derived from the natural product cephalosporin C and is a broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is particularly effective against aerobic and anaerobic streptococci, staphylococci, and enterococci, and is also active against some Gram-negative organisms. It is widely used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and bone and joint infections.

Scientific Research Applications

Development and Application in Antibacterial Therapy

Cefuroxime, a second-generation cephalosporin antibiotic, has been extensively studied for its antibacterial activity. It is resistant to β-lactamase enzymes produced by many bacteria, making it effective against a wide range of Gram-positive and Gram-negative organisms. The bactericidal action of cefuroxime results from its ability to bind to and inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This mechanism disrupts the cell wall, leading to bacterial cell death. Cefuroxime's broad-spectrum activity includes efficacy against pathogens responsible for various infections, including respiratory tract infections, skin infections, and urinary tract infections, highlighting its significant role in antibacterial therapy (Leder & Carson, 1997).

Pharmacological Properties and Clinical Utility

The pharmacokinetics and clinical utility of cefuroxime have been thoroughly reviewed, providing insights into its absorption, distribution, metabolism, and excretion. The drug demonstrates high efficacy in treating infections due to its stability against β-lactamase enzymes and its ability to achieve therapeutic levels in various tissues and fluids within the body. Clinical trials and studies have confirmed cefuroxime's effectiveness in treating diverse infections, underscoring its importance in the medical field (Brogden et al., 2012).

Mechanism of Action

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

Future Directions

While specific future directions for delta2-Cefuroxime are not mentioned in the search results, the use of cefuroxime and related compounds in various medical applications continues to be a topic of research .

properties

{ "Design of Synthesis Pathway": "The synthesis of delta2-Cefuroxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["L-Ascorbic acid", "L-Cysteine", "4-methyl-2-oxo-2H-thieno[2,3-d]pyrimidine-6-carboxylic acid", "Chloroacetyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": [ "1. Reaction of L-Ascorbic acid with L-Cysteine in the presence of Sodium hydroxide and Hydrochloric acid to form L-Ascorbyl-L-Cysteine.", "2. Acylation of L-Ascorbyl-L-Cysteine with Chloroacetyl chloride in the presence of Triethylamine and Dimethylformamide to form N-Chloroacetyl-L-Ascorbyl-L-Cysteine.", "3. Reaction of N-Chloroacetyl-L-Ascorbyl-L-Cysteine with 4-methyl-2-oxo-2H-thieno[2,3-d]pyrimidine-6-carboxylic acid in the presence of Triethylamine and Dimethylformamide to form delta2-Cefuroxime.", "4. Isolation of delta2-Cefuroxime by extraction with Ethyl acetate and purification by recrystallization from Water." ] }

CAS RN

229499-08-5

Molecular Formula

C16H16N4O8S

Molecular Weight

424.4 g/mol

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1

InChI Key

AIEMBSSBMKFDGU-WCKWAMMDSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

synonyms

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.